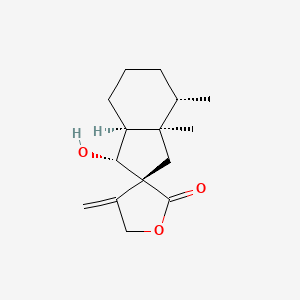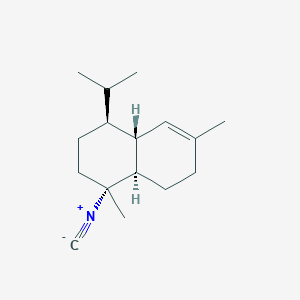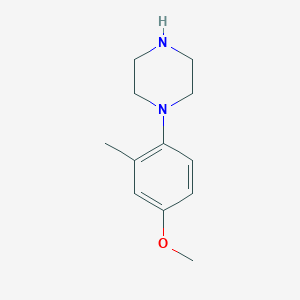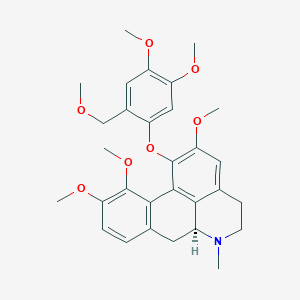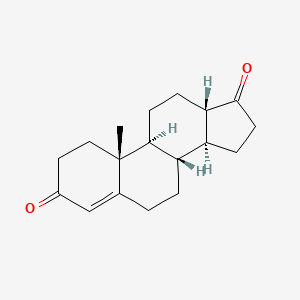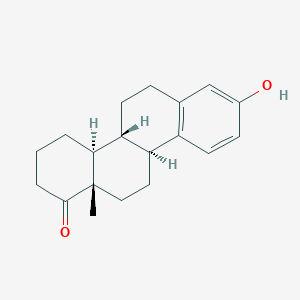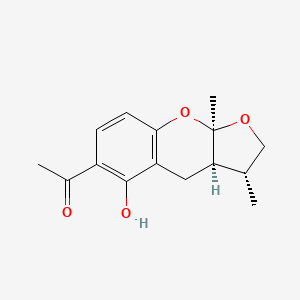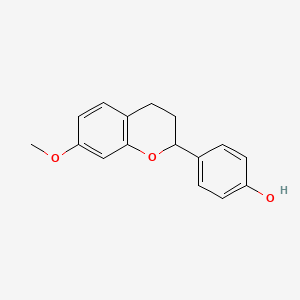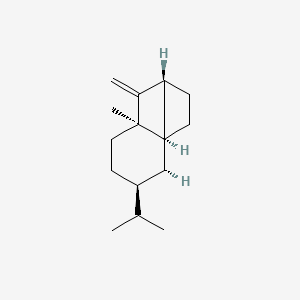
Sativene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sativene is a sesquiterpene that is octahydro-1H-1,4-methanoindene bearing methyl, isopropyl and methylene substituents at positions 4, 7 and 8 respectively (the 1R,3aS,4R,7R,7aR-isomer). It is a sesquiterpene and a bridged compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Sativene, a sesquiterpenoid, has been a subject of interest in the field of organic synthesis. A formal total synthesis of racemic sativene has been achieved, utilizing key reactions like intramolecular cyclization, Grignard reaction, and ionic hydrogenation. This synthesis process yields 3-isopropyl-6-methyltricyclo[4.4.0.0(2,8)]decan-7-one, a precursor to sativene, demonstrating its potential in the field of organic chemistry and natural products (Karimi, 2001).
Biological Properties and Applications
- Seco-sativene sesquiterpenoids, derived from sativene, display intriguing biological activities. These compounds have shown both phytotoxic effects and plant growth-promoting activities. The review on seco-sativene sesquiterpenoids provides insights into their structures, bioactivities, and biosynthesis, indicating a significant potential for application in agricultural sciences (Li et al., 2020).
Applications in Cancer Research
- New sativene sesquiterpenoids isolated from the endophytic fungus Bipolaris eleusines have been identified, with some compounds showing weak inhibitory activities against lung and breast cancer cells. This suggests the potential of sativene derivatives in cancer research and therapy (Ai et al., 2015).
Implications in Fungal Pathogens Research
- Research on the barley and wheat fungal pathogen Bipolaris sorokiniana revealed new sativene-type sesquiterpenoid natural products. These compounds were evaluated for their phytotoxic activity, offering insights into the role of sativene derivatives in plant pathology and the development of new agricultural treatments (Phan et al., 2019).
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |
Clave InChI |
VOBBUADSYROGAT-FQKPHLNHSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |
SMILES canónico |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
Sinónimos |
sativene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



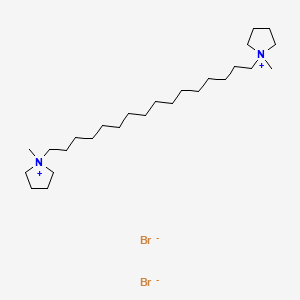

![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
